2-[benzyl(methyl)amino]-N-(2-pyridinylmethyl)-2-indanecarboxamide
Overview
Description
2-[benzyl(methyl)amino]-N-(2-pyridinylmethyl)-2-indanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'BMI' and is a member of the indanecarboxamide family of compounds. BMI is a highly potent and selective inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which plays a crucial role in gene transcription regulation.
Mechanism of Action
BMI exerts its anti-cancer effects by inhibiting the binding of BRD4 to acetylated histones, thereby preventing the recruitment of transcription factors to the promoter regions of oncogenic genes. This leads to the downregulation of oncogenic transcription and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that BMI can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. Furthermore, BMI has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA damage response.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMI is its high selectivity and potency, which makes it an ideal candidate for studying the role of BRD4 in various biological processes. However, one limitation of BMI is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on BMI. One area of interest is the development of more effective formulations of BMI that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the anti-cancer effects of BMI. Finally, there is potential for BMI to be used in combination with other targeted therapies for the treatment of cancer.
Scientific Research Applications
BMI has been extensively studied for its potential applications in cancer therapy, as BRD4 is a key regulator of oncogenic transcription factors. Studies have shown that BMI can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, breast cancer, and prostate cancer. Furthermore, BMI has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-27(18-19-9-3-2-4-10-19)24(15-20-11-5-6-12-21(20)16-24)23(28)26-17-22-13-7-8-14-25-22/h2-14H,15-18H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVLPPKWDLUKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.